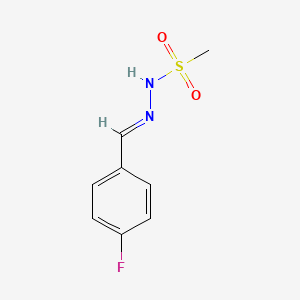

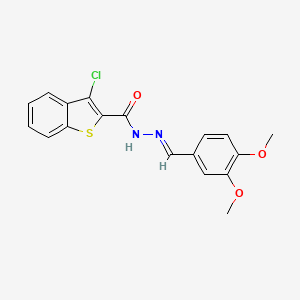

![molecular formula C16H15ClN2S B5548843 2-[(3-氯苄基)硫代]-5,6-二甲基-1H-苯并咪唑](/img/structure/B5548843.png)

2-[(3-氯苄基)硫代]-5,6-二甲基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various methods, including condensation reactions, cyclization, and substitutions. One method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions to form benzimidazole cores, followed by further functionalization to introduce substituents like chlorobenzyl and methyl groups (Demet Gürbüz et al., 2016). Another approach uses halogenated intermediates, allowing for the introduction of sulfur-containing side chains through nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques like X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. These analyses reveal details about bond lengths, bond angles, and the overall geometry of the molecule, including torsion angles between the benzimidazole core and substituted groups (N. T. Abdel Ghani & A. Mansour, 2012). Computational methods like DFT are also employed to predict the electronic structure and stability of these compounds.

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction or modification of functional groups. The presence of electron-withdrawing or donating substituents significantly influences their reactivity. For example, chloro and methyl groups affect the electron density on the benzimidazole ring, thereby altering its reactivity towards different reagents (Gunaganti Naresh et al., 2014).

科学研究应用

合成和生物活性

苯并咪唑衍生物,包括 2-[(3-氯苄基)硫代]-5,6-二甲基-1H-苯并咪唑,以其广泛的生物活性而闻名。这些化合物已被合成并评估其在治疗微生物感染和抑制肿瘤方面的潜力。作为临床药物的生物学评估显示出有希望的结果,可对抗致病菌和肿瘤细胞,展示了其在传统用途之外的医学应用中的多功能性 (Khalifa 等,2018)。

农业应用

在农业领域,苯并咪唑衍生物如多菌灵已被纳入固体脂质纳米粒和聚合物纳米胶囊中以实现缓释,为预防和控制植物真菌病提供了创新的解决方案。这些载体系统改变了杀菌剂的释放曲线,降低了环境毒性,并提高了对植物病原体的功效,表明相关苯并咪唑衍生物具有潜在的农业应用 (Campos 等,2015)。

抗癌特性

苯并咪唑衍生物的细胞毒性和抗增殖作用已在各种研究中得到探索。这些化合物对癌细胞系表现出显着的活性,包括肺癌和神经胶质瘤细胞,突出了它们作为抗肿瘤剂的潜力。在癌症研究中探索苯并咪唑衍生物为开发具有改善的抗癌特性的新治疗剂开辟了途径 (Yurttaş、Demirayak 和 Çiftçi,2015)。

抗菌和抗真菌活性

苯并咪唑衍生物显示出高度的抗菌和抗真菌活性,可与磺胺甲氧唑和诺氟沙星等已确立的治疗方法相媲美。它们对抗多种病原体(包括大肠杆菌和金黄色葡萄球菌)的能力使它们成为开发新型抗菌剂的潜在候选者 (Gadad、Mahajanshetti、Nimbalkar 和 Raichurkar,2000)。

缓蚀

苯并咪唑衍生物在缓蚀中的应用已被记录在案,特别是在酸性环境中保护铁表面。这些化合物吸附在金属表面上,通过物理和化学相互作用减少腐蚀。这表明它们在腐蚀阻力至关重要的工业过程中很有用,为更耐用和更持久的材料提供了一条途径 (Khaled,2003)。

作用机制

未来方向

属性

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2S/c1-10-6-14-15(7-11(10)2)19-16(18-14)20-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBRPJRFQLXNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)

![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)